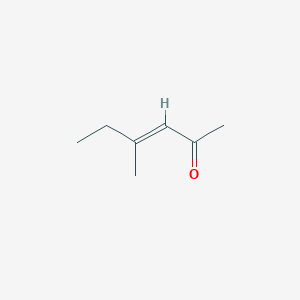
3-Hexen-2-one,4-methyl-,(E)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexen-2-one,4-methyl-,(E)-(9ci) is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hexen-2-one,4-methyl-,(E)-(9ci) can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Hexen-2-one,4-methyl-,(E)-(9ci) can be produced through the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst supported on alumina (Pd/Al2O3). This method offers high selectivity and efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexen-2-one,4-methyl-,(E)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond or the carbonyl group can yield saturated alcohols or ketones.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed for nucleophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or ketones.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hexen-2-one,4-methyl-,(E)-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals
Wirkmechanismus
The mechanism of action of 3-Hexen-2-one,4-methyl-,(E)-(9ci) involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Hexen-2-one,4-methyl-,(E)-(9ci) can be compared with other enones and ketones, such as:
3-Hexen-2-one: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-2-pentanone: A ketone with a similar carbon skeleton but without the double bond.
4-Hexen-3-one: Another enone with a different position of the double bond and carbonyl group.
The uniqueness of 3-Hexen-2-one,4-methyl-,(E)-(9ci) lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
146071-95-6 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
SMILES |
CCC(=CC(=O)C)C |
Isomerische SMILES |
CC/C(=C/C(=O)C)/C |
Kanonische SMILES |
CCC(=CC(=O)C)C |
Synonyme |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















